molecular formula C19H29ClN2O2 B4973955 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B4973955
M. Wt: 352.9 g/mol
InChI Key: DBYYTDSCKUYKBR-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorinated phenoxy group, a methyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Phenoxy Intermediate: The reaction between 4-chloro-3-methylphenol and an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate, leads to the formation of 4-chloro-3-methylphenoxy intermediate.

    Introduction of the Piperidine Ring: The phenoxy intermediate is then reacted with 1-(propan-2-yl)piperidine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired piperidine derivative.

    Amidation: The final step involves the amidation of the piperidine derivative with 2-methylpropanoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-2-methylpropionic acid
  • 1-Chloro-3-(4-methylphenoxy)propan-2-ol
  • 2-ethylhexyl (4-chloro-2-methylphenoxy)acetate

Uniqueness

2-(4-chloro-3-methylphenoxy)-2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to the presence of the piperidine ring and the specific arrangement of functional groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-2-methyl-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O2/c1-13(2)22-10-8-15(9-11-22)21-18(23)19(4,5)24-16-6-7-17(20)14(3)12-16/h6-7,12-13,15H,8-11H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYYTDSCKUYKBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)NC2CCN(CC2)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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